![molecular formula C41H44ClNO9S B065481 Montelukast acyl-b-D-glucuronide CAS No. 188717-17-1](/img/structure/B65481.png)
Montelukast acyl-b-D-glucuronide
Overview
Description
Montelukast acyl-b-D-glucuronide is a metabolite of montelukast, a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. This compound is formed through the conjugation of montelukast with glucuronic acid, facilitated by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This compound is known for its role in the metabolism and excretion of montelukast, contributing to its pharmacokinetic profile .
Mechanism of Action
Target of Action
Montelukast Acyl-b-D-glucuronide is a metabolite of Montelukast , which is a leukotriene receptor antagonist . Leukotrienes are substances in the human body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack . Montelukast works by blocking the action of leukotriene D4 on the cysteinyl leukotriene receptor CysLT1 in the lungs and bronchial tubes by binding to it . This reduces bronchoconstriction otherwise caused by the leukotriene and results in less inflammation .
Mode of Action
The mode of action of Montelukast involves its interaction with the leukotriene receptors. It binds to the CysLT1 receptors and thus blocks the action of leukotriene D4 . This blockage prevents the bronchoconstriction and inflammation that would otherwise be caused by the leukotrienes .
Biochemical Pathways
The metabolism of Montelukast to this compound involves several biochemical pathways. The oxidation of Montelukast is mainly mediated by cytochrome P450 (CYP) 2C8 . Other mechanisms may contribute to its disposition . Recent studies indicate that UGT1A3 is also involved in Montelukast disposition .
Pharmacokinetics
Montelukast has an oral bioavailability of 60-70%, is highly (about 99.8%) bound to plasma proteins, and is extensively metabolized . Montelukast 1,2 diol (M6) is its major primary metabolite in human plasma . M6 is further oxidized to Montelukast dicarboxylic acid (M4), which is the predominant metabolite in bile . The biotransformation of Montelukast to M6, and its subsequent metabolism to M4, are mainly mediated by cytochrome P450 (CYP) 2C8 .
Result of Action
The result of Montelukast’s action is a reduction in bronchoconstriction and inflammation in the lungs, which helps to alleviate the symptoms of asthma . As a metabolite of Montelukast, this compound may contribute to these effects .
Action Environment
The action of Montelukast and its metabolites can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2C8 can affect the metabolism of Montelukast . Furthermore, individual variations in CYP2C8 and UGT1A3 activity can also influence the pharmacokinetics and pharmacodynamics of Montelukast .
Biochemical Analysis
Biochemical Properties
Montelukast Acyl-b-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It has been found to be metabolized by cytochrome P450s and uridine 59-diphospho-glucuronosyltransferases (UGTs) . Specifically, CYP2C8 and CYP2C9 are the principal enzymes responsible for its metabolism . The nature of these interactions involves the conversion of this compound into different metabolites .
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it undergoes direct glucuronidation to form an acyl-glucuronide .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels . For example, it is metabolized by UGT1A3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Montelukast acyl-b-D-glucuronide is synthesized through the glucuronidation of montelukast. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to montelukast. The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes or liver microsomes to facilitate the glucuronidation process. The reaction conditions include maintaining an optimal pH and temperature to ensure maximum enzyme activity. The product is then purified using chromatographic techniques to obtain a high-purity compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Montelukast acyl-b-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by enzymes such as β-glucuronidase. The reaction typically occurs in the liver and intestines.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to nucleophilic sites on proteins or other biomolecules.
Major Products Formed:
Hydrolysis: The major product formed is montelukast, which can then undergo further metabolism.
Transacylation: The major products are protein adducts, which can have implications for drug toxicity and efficacy.
Scientific Research Applications
Pharmacokinetic Studies
Montelukast acyl-β-D-glucuronide plays a crucial role in understanding the pharmacokinetics of montelukast. It is primarily formed through the action of uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3, which is responsible for the glucuronidation process. This metabolic pathway is essential for the elimination of montelukast from the body and can influence its therapeutic efficacy and safety profile.
- Metabolism Insights : Research indicates that montelukast undergoes extensive metabolism, with acyl-glucuronides being significant metabolites. The study by Schoch et al. (2015) demonstrated that both direct glucuronidation and P450-mediated oxidation contribute to montelukast metabolism, with UGT1A3 being a key enzyme in this process .
- Variability in Metabolism : A comprehensive pharmacogenomic study highlighted substantial interindividual variability in the pharmacokinetic parameters of montelukast and its metabolites, including acyl-glucuronide (M1). The variability was observed in areas under the plasma concentration-time curve (AUC), indicating that genetic factors may influence how different individuals metabolize the drug .
Drug Interaction Studies
Montelukast acyl-β-D-glucuronide is also important in evaluating drug-drug interactions. For instance, when montelukast is coadministered with gemfibrozil, a known inhibitor of CYP2C8, there is a marked increase in montelukast exposure due to reduced metabolism via the 36-hydroxylation pathway. This interaction suggests that monitoring levels of montelukast acyl-β-D-glucuronide could provide insights into potential adverse effects or therapeutic failures when combined with other medications .
Development of Analytical Methods
The identification and quantification of montelukast acyl-β-D-glucuronide have led to advancements in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). These methods are crucial for accurately measuring drug concentrations and understanding their pharmacokinetic profiles.
Clinical Implications
Understanding the role of montelukast acyl-β-D-glucuronide has significant clinical implications:
- Dosing Adjustments : Knowledge about how different genetic variants affect glucuronidation can lead to personalized dosing strategies for patients based on their metabolic profiles.
- Safety Monitoring : By tracking levels of this metabolite, healthcare providers can better assess the risk of side effects or therapeutic failures associated with montelukast therapy.
Future Research Directions
Future studies should focus on:
- Identifying Additional UGTs : While UGT1A3 has been identified as a primary enzyme involved in the metabolism of montelukast, further research could uncover additional UGTs contributing to this process.
- Longitudinal Studies : Conducting longitudinal studies to assess how genetic variations impact long-term outcomes in patients receiving montelukast therapy.
Comparison with Similar Compounds
Montelukast acyl-b-D-glucuronide can be compared with other acyl glucuronides, such as:
- Ibuprofen acyl glucuronide
- Diclofenac acyl glucuronide
- Naproxen acyl glucuronide
Uniqueness: this compound is unique due to its specific role in the metabolism of montelukast, a leukotriene receptor antagonist. Unlike other acyl glucuronides, which are primarily involved in the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs), this compound is involved in the regulation of inflammatory responses in asthma and allergic rhinitis .
Biological Activity
Montelukast acyl-β-D-glucuronide (M1) is a significant metabolite of montelukast, a leukotriene receptor antagonist commonly used in asthma management. This article explores its biological activity, metabolism, and implications for pharmacokinetics and toxicity based on recent research findings.
Overview of Montelukast and Its Metabolism
Montelukast is primarily metabolized in the liver through cytochrome P450 enzymes and uridine diphospho-glucuronosyltransferases (UGTs). The major metabolic pathways include:
- Oxidative Metabolism : Predominantly mediated by CYP2C8, CYP2C9, and CYP3A4.
- Glucuronidation : Montelukast undergoes direct glucuronidation to form montelukast acyl-β-D-glucuronide, primarily catalyzed by UGT1A3 .
Pharmacokinetics
Montelukast acyl-β-D-glucuronide exhibits variable pharmacokinetic profiles among individuals. Studies show substantial interindividual variability in the area under the plasma concentration-time curve (AUC) for montelukast and its metabolites:
Metabolite | AUC Variability |
---|---|
Montelukast | 8.7-fold |
M1 (Acyl-β-D-glucuronide) | 13-fold |
M5R | 30-fold |
M5S | 22-fold |
M6 | 23-fold |
This variability can be attributed to genetic polymorphisms in UGT1A3 and other drug-metabolizing enzymes .
Toxicity and Safety Profile
Research indicates that montelukast acyl-β-D-glucuronide can exhibit cytotoxic effects. In vitro studies have demonstrated that montelukast shows significant mitochondrial toxicity, which may be related to its acyl glucuronide metabolites . The assessment of acyl glucuronides' reactivity has become crucial in evaluating drug safety profiles. Drugs categorized as "safe" demonstrated longer half-lives and less reactivity compared to those labeled as "warning" or "withdrawn" .
In Vitro Studies
In vitro experiments using human liver microsomes have confirmed that montelukast is extensively glucuronidated to form M1. The kinetics of this process suggest that UGT-mediated pathways may play a more significant role than previously understood. Specifically, UGT1A3 has been identified as the key enzyme involved in the formation of montelukast acyl-β-D-glucuronide .
Clinical Implications
The clinical implications of these findings are profound. Genetic variations in UGT1A3 can significantly affect drug metabolism, leading to altered therapeutic outcomes. For instance, carriers of specific UGT1A3 alleles showed increased AUC for M1, indicating a potential risk for enhanced side effects or therapeutic failures due to altered drug clearance rates .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRVQZUUOADNS-IIHPLMAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44ClNO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188717-17-1 | |
Record name | beta-D-Glucopyranuronic acid, 1-(1-((((1R)-1-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188717171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA2Y2Q9BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.